molecular formula C8H8O3 B030951 2-Hydroxy-4-methoxybenzaldehyde CAS No. 673-22-3

2-Hydroxy-4-methoxybenzaldehyde

Cat. No.: B030951
CAS No.: 673-22-3
M. Wt: 152.15 g/mol
InChI Key: WZUODJNEIXSNEU-UHFFFAOYSA-N
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Description

2-Hydroxy-4-methoxybenzaldehyde, also known as 4-methoxysalicylaldehyde, is an organic compound with the molecular formula C8H8O3. It is an isomer of vanillin and is known for its aromatic properties. This compound is found in various plants and has been identified as a potent tyrosinase inhibitor, making it valuable in cosmetic and medicinal applications .

Mechanism of Action

Target of Action

2-Hydroxy-4-methoxybenzaldehyde (HMB) has been found to have a significant effect on several biological targets. It is a potential tyrosinase inhibitor and has shown promising antifungal activity against Fusarium graminearum , a severe pathogen threatening the safety of agriculture and food. It also exhibits anti-virulence potential against methicillin-resistant Staphylococcus aureus (MRSA) and its clinical isolates .

Mode of Action

HMB interacts with its targets in a way that disrupts their normal function. In the case of Fusarium graminearum, HMB damages cell membranes by increasing their permeability . This leads to lipid oxidation and osmotic stress in the cell membrane . For MRSA, HMB exhibits a profound staphyloxanthin inhibitory activity , which is a golden-yellow carotenoid pigment that protects MRSA from reactive oxygen species.

Biochemical Pathways

HMB affects several biochemical pathways. It inhibits the biosynthesis of deoxynivalenol (DON), a type of mycotoxin, in Fusarium graminearum . This inhibition is significant, with a reduction of 93.59% at the minimum inhibitory concentration (MIC) on the 7th day . In MRSA, HMB targets the virulence regulatory genes such as sigB and saeS to attenuate the production of virulence arsenal .

Pharmacokinetics

It is soluble in DMF, DMSO, and ethanol, but insoluble in water . These properties could impact its bioavailability and efficacy.

Result of Action

The action of HMB results in molecular and cellular effects that inhibit the growth of certain pathogens. For Fusarium graminearum, HMB disrupts cell wall integrity, increases cell membrane permeability, and inhibits respiration . For MRSA, HMB inhibits the production of virulence factors such as lipase, nuclease, and hemolysin .

Action Environment

The action of HMB can be influenced by environmental factors. For instance, the antifungal effect of HMB against Fusarium graminearum was confirmed on wheat grains , suggesting that the compound’s action, efficacy, and stability may vary depending on the specific environment in which it is applied

Biochemical Analysis

Biochemical Properties

2-Hydroxy-4-methoxybenzaldehyde has been identified as a potent tyrosinase inhibitor . Tyrosinase is a key enzyme in the production of melanin, a pigment responsible for color in skin, hair, and eyes. By inhibiting this enzyme, this compound can potentially affect the production of melanin .

Cellular Effects

In studies conducted on Fusarium graminearum, a pathogenic fungus, this compound was found to disrupt cell membranes, increase permeability, and inhibit respiration . It also inhibited the production of deoxynivalenol (DON), a toxic secondary metabolite produced by the fungus .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with the enzyme tyrosinase. It acts as a tyrosinase inhibitor, thereby affecting the production of melanin . Furthermore, it disrupts cell membranes and inhibits respiration, indicating its impact at the molecular level .

Temporal Effects in Laboratory Settings

The effects of this compound over time in laboratory settings have been observed in studies on Fusarium graminearum. It was found to disrupt cell membranes and inhibit respiration . More detailed studies on its stability, degradation, and long-term effects on cellular function are needed.

Metabolic Pathways

It is known to inhibit the enzyme tyrosinase, which plays a crucial role in the melanin synthesis pathway

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method for synthesizing 2-Hydroxy-4-methoxybenzaldehyde involves the reaction of a phenol derivative with paraformaldehyde in the presence of anhydrous magnesium chloride and triethylamine in tetrahydrofuran (THF). The mixture is heated under reflux for 24 hours or until the starting material is completely consumed .

Industrial Production Methods: Industrial production methods for this compound are not widely documented. the synthetic route mentioned above can be scaled up for industrial purposes, ensuring the availability of the compound for various applications.

Chemical Reactions Analysis

Types of Reactions: 2-Hydroxy-4-methoxybenzaldehyde undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert it into alcohols.

    Substitution: It can undergo electrophilic aromatic substitution reactions due to the presence of hydroxyl and methoxy groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for substitution reactions.

Major Products Formed:

    Oxidation: Formation of 2-hydroxy-4-methoxybenzoic acid.

    Reduction: Formation of 2-hydroxy-4-methoxybenzyl alcohol.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Comparison with Similar Compounds

2-Hydroxy-4-methoxybenzaldehyde is unique due to its specific structural features and biological activities. Similar compounds include:

Properties

IUPAC Name

2-hydroxy-4-methoxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8O3/c1-11-7-3-2-6(5-9)8(10)4-7/h2-5,10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZUODJNEIXSNEU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1060970
Record name Benzaldehyde, 2-hydroxy-4-methoxy-
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Molecular Weight

152.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

White or yellow to beige crystal
Record name 2-Hydroxy-4-methoxybenzaldehyde
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2296/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Solubility

Slightly soluble, Soluble (in ethanol)
Record name 2-Hydroxy-4-methoxybenzaldehyde
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2296/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

1.231
Record name 2-Hydroxy-4-methoxybenzaldehyde
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
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CAS No.

673-22-3
Record name 2-Hydroxy-4-methoxybenzaldehyde
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Record name 2-Hydroxy-4-methoxybenzaldehyde
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Record name 2-Hydroxy-4-methoxybenzaldehyde
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Record name Benzaldehyde, 2-hydroxy-4-methoxy-
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Record name Benzaldehyde, 2-hydroxy-4-methoxy-
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Record name 4-methoxysalicylaldehyde
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Record name 4-METHOXYSALICYLALDEHYDE
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Synthesis routes and methods

Procedure details

Beta-resorcyl aldehyde (13.8 grams) is dissolved in sodium methoxide (in amount equivalent to 2.3 grams of sodium), and 14.2 grams of methyl iodide are added. The mixture is refluxed for 4 hours. Alcohol (methanol) is distilled off and dilute HCl added. The resulting red liquid is separated from the aqueous layer, dried and steam distilled.
Quantity
13.8 g
Type
reactant
Reaction Step One
Name
sodium methoxide
Quantity
2.3 g
Type
solvent
Reaction Step One
Quantity
14.2 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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